4-Bromo-2-(oxetan-3-yloxy)aniline
Description
4-Bromo-2-(oxetan-3-yloxy)aniline (CAS: 1599033-86-9) is a brominated aniline derivative featuring an oxetane ring substituted at the 2-position of the aromatic amine. Its molecular formula is C₉H₁₀BrNO₂, with a molecular weight of 244.09 g/mol . The oxetane moiety introduces a strained ether ring, which can influence solubility, hydrogen-bonding capacity, and metabolic stability, making it relevant in pharmaceutical and agrochemical synthesis. The compound’s SMILES notation (NC₁=CC=C(Br)C=C₁OC₂COC₂) highlights the oxetan-3-yloxy group’s connectivity to the aromatic ring .
Properties
Molecular Formula |
C9H10BrNO2 |
|---|---|
Molecular Weight |
244.08 g/mol |
IUPAC Name |
4-bromo-2-(oxetan-3-yloxy)aniline |
InChI |
InChI=1S/C9H10BrNO2/c10-6-1-2-8(11)9(3-6)13-7-4-12-5-7/h1-3,7H,4-5,11H2 |
InChI Key |
RRJAHFXKXIDZLC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)OC2=C(C=CC(=C2)Br)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(oxetan-3-yloxy)aniline typically involves the reaction of 4-bromoaniline with oxetane derivatives under specific conditions. One common method involves the use of a palladium-catalyzed Suzuki-Miyaura coupling reaction, which is known for its mild and functional group-tolerant conditions . The reaction conditions often include the use of a base such as potassium carbonate, a palladium catalyst, and a suitable solvent like ethanol or water.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(oxetan-3-yloxy)aniline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The aniline group can undergo oxidation to form nitroso or nitro derivatives, while reduction can lead to the formation of amines.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form complex organic molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anilines, while oxidation can produce nitroanilines.
Scientific Research Applications
Scientific Research Applications
4-Bromo-2-(oxetan-3-yloxy)aniline has several applications in scientific research:
- Chemistry It serves as a building block in synthesizing complex organic molecules and polymers.
- Biology This compound can be employed in studying enzyme inhibition and protein-ligand interactions.
- Industry It is used in producing dyes, pigments, and agrochemicals.
Chemical Reactions
This compound undergoes several types of chemical reactions:
- Substitution Reactions The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
- Oxidation and Reduction Reactions The aniline group can undergo oxidation to form nitroso or nitro derivatives, while reduction can lead to the formation of amines.
- Coupling Reactions The compound can participate in coupling reactions like Suzuki-Miyaura coupling to form complex organic molecules.
This compound is of interest in medicinal chemistry because of its potential biological activities, particularly its anti-inflammatory and antitumor activities.
Case Studies
Several case studies have explored the biological effects of structurally similar compounds:
- Case Study A: A derivative with a similar structure was tested for its ability to induce apoptosis in HepG2 cells, demonstrating a significant increase in cells arrested in the S phase of the cell cycle.
- Case Study B: Another study focused on the anti-inflammatory effects using carrageenan-induced paw edema in rats, where the tested compound exhibited significant reduction in edema compared to control groups.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(oxetan-3-yloxy)aniline involves its interaction with specific molecular targets and pathways. The bromine atom and oxetane ring contribute to its reactivity and binding affinity with various biological molecules. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function.
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares 4-Bromo-2-(oxetan-3-yloxy)aniline with structurally related bromoaniline derivatives:
Biological Activity
4-Bromo-2-(oxetan-3-yloxy)aniline is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes existing research findings regarding its biological properties, focusing on its anti-inflammatory and antitumor activities, supported by data tables and case studies.
Chemical Structure
The compound's structure can be represented as follows:
This structure features a bromine atom attached to an aniline derivative, which is further substituted with an oxetane moiety.
Anti-inflammatory Activity
Research has shown that derivatives of aniline compounds exhibit significant anti-inflammatory effects. A study highlighted the inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. The IC50 values for various derivatives against COX-1 and COX-2 were reported, indicating the potency of these compounds.
| Compound | IC50 COX-1 (μM) | IC50 COX-2 (μM) |
|---|---|---|
| This compound | TBD | TBD |
| Compound 3b | 19.45 ± 0.07 | 31.4 ± 0.12 |
| Compound 4d | 26.04 ± 0.36 | 23.8 ± 0.20 |
Preliminary results suggest that certain derivatives, including those related to this compound, showed comparable or superior anti-inflammatory effects compared to established drugs like diclofenac and celecoxib .
Antitumor Activity
In addition to its anti-inflammatory properties, studies have indicated potential antitumor activity for compounds related to this class. For instance, a compound structurally similar to this compound demonstrated significant cytotoxic effects against various cancer cell lines.
| Cell Line | Inhibition Rate (%) | IC50 (μM) |
|---|---|---|
| A549 | 99.93 | 8.99 |
| HepG2 | 99.98 | 6.92 |
| DU145 | 99.93 | 7.89 |
| MCF7 | 100.39 | 8.26 |
These results indicate that structural modifications can enhance the antitumor efficacy of related compounds, suggesting that further optimization of the oxetan-3-yloxy group may yield more potent derivatives .
The mechanisms underlying the biological activities of these compounds are multifaceted:
- Inhibition of COX Enzymes : The primary mechanism for anti-inflammatory action involves the inhibition of COX enzymes, leading to reduced production of pro-inflammatory mediators like prostaglandins.
- Induction of Apoptosis : Antitumor activity is often mediated through apoptosis induction in cancer cells, which can be evaluated through cell cycle analysis and Western blotting techniques to assess changes in apoptotic markers such as Bax and Bcl-2 .
Case Studies
Several case studies have explored the biological effects of structurally similar compounds:
- Case Study A : A derivative with a similar structure was tested for its ability to induce apoptosis in HepG2 cells, demonstrating a significant increase in cells arrested in the S phase of the cell cycle.
- Case Study B : Another study focused on the anti-inflammatory effects using carrageenan-induced paw edema in rats, where the tested compound exhibited significant reduction in edema compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
